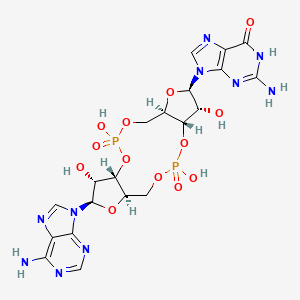
Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone, commonly known as Azetidin-3-yl or AZ-3, is an organofluorine compound used in various scientific research applications. It is a derivative of pyrrolidine and is characterized by a heterocyclic ring system with a fluorinated pyrrolidine ring and a methylene bridge. The compound has been extensively studied for its potential medical applications, as well as its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Dipeptidyl Peptidase IV Inhibitors
In medicinal chemistry, this compound has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of oral hypoglycemics that block the enzyme responsible for the inactivation of incretin hormones, which are involved in the regulation of blood glucose levels. The compound’s role in enhancing the activity of incretins makes it a candidate for the treatment of type 2 diabetes .
Biotechnology: Cell Preservation
Biotechnological research has explored the use of this compound in cell preservation processes. Its properties may be beneficial in the development of cryopreservation solutions, which are crucial for the long-term storage of biological samples, including stem cells and organ tissues .
Materials Science: Chromatography and Mass Spectrometry
In materials science, the compound’s unique structure could be utilized in chromatography and mass spectrometry . It may serve as a standard or a reagent in analytical methods to improve the detection and quantification of complex biological molecules .
Environmental Science: Analytical Method Development
The compound’s stability and reactivity profile make it suitable for developing new analytical methods in environmental science. It could be used to detect and measure pollutants or to study the environmental fate of various substances .
Analytical Chemistry: Metabolite Analysis
Analytical chemists might investigate the compound’s metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) . This application is crucial for understanding the pharmacokinetics and metabolism of new drug candidates .
Pharmacology: Endocannabinoid System Modulation
Pharmacological studies have indicated that structurally similar compounds can act as inhibitors of enzymes like monoacylglycerol lipase (MAGL) . This enzyme is involved in the endocannabinoid system, which regulates a variety of physiological processes, including pain, mood, and inflammation. Therefore, this compound could potentially be used to modulate this system for therapeutic benefits.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other compounds with similar structures .
Pharmacokinetics
The pharmacokinetics of Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone have been studied in rats, dogs, and humans . After oral administration of a single dose, absorption was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring . The data from these studies suggest that Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone is eliminated by both metabolism and renal clearance .
Eigenschaften
IUPAC Name |
azetidin-3-yl-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)1-2-12(5-8)7(13)6-3-11-4-6/h6,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWBKPDQPLRBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)





![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)

![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)